molecular formula C20H16FN5O2S B2451901 7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872854-58-5

7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2451901
CAS RN: 872854-58-5
M. Wt: 409.44
InChI Key: DEZZHXJZFDNRMI-UHFFFAOYSA-N
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Description

The compound “7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a derivative of pyrimido[4,5-d]pyrimidine-2,4-dione . Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been studied for their potential as PARP-1 inhibitors, which are involved in DNA repair damage .

Scientific Research Applications

Molecular Structure and Crystallography

Research conducted by Jorge Trilleras et al. (2009) delves into the molecular structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives closely related to the compound . The study highlights how molecular interactions, such as hydrogen bonds and pi-pi stacking interactions, play a crucial role in the formation of distinct crystal structures. These interactions are fundamental in understanding the chemical and physical properties of these compounds, which can be pivotal for their applications in material science and molecular engineering Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C. (2009). Acta Crystallographica. Section C, Crystal Structure Communications.

Synthetic Methodologies

A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, and E. Zheltushkina (1994) explored the regioselective amination of condensed pyrimidines, offering insights into novel synthetic pathways for derivatives of the compound in focus. Their work sheds light on the chemical reactivity of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, providing a foundation for developing new synthetic strategies for this class of compounds, which can be applied in the creation of various chemical entities with potential applications in drug development and materials science Gulevskaya, A., Pozharskii, A. F., Shorshnev, S. V., & Zheltushkina, E. (1994). Chemistry of Heterocyclic Compounds.

Biological Activity and Applications

The study by Fahime Rahmani et al. (2018) highlights the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by an ionic liquid supported on functionalized nanosilica. This research not only demonstrates the efficiency and versatility of the synthetic methods but also opens up new avenues for the development of compounds with potential biological activities. The catalyst's reusability and the method's environmental friendliness further enhance the appeal of this approach for producing derivatives of the compound , potentially leading to new drug candidates or biologically active molecules Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V. (2018). ACS Combinatorial Science.

properties

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-5-4-8-22-10-12)24-16(23-17)13-6-3-7-14(21)9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZHXJZFDNRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CN=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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